(E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
This compound features a conjugated acrylamide backbone bridging a thiophene ring and a 1,3,4-oxadiazole moiety substituted with a 4-(trifluoromethyl)phenyl group. The (E)-stereochemistry of the acrylamide linker is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological or materials science applications . The trifluoromethyl group contributes to electron-withdrawing effects, improving metabolic stability and membrane permeability, while the thiophene and oxadiazole rings offer diverse electronic and steric properties.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2S/c17-16(18,19)11-5-3-10(4-6-11)14-21-22-15(24-14)20-13(23)8-7-12-2-1-9-25-12/h1-9H,(H,20,22,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLTUOFIAUYDPD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound features a thiophene ring and a trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and electronic effects. The structural formula is represented as follows:
Antimicrobial Activity
- General Findings : Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Studies indicate that derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with thiophenes have shown efficacy comparable to standard antibiotics like ampicillin and amoxicillin against strains such as Staphylococcus aureus and Escherichia coli .
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Specific Activity : In a comparative study, the compound was tested against various bacterial strains:
- MIC Values : The minimum inhibitory concentration (MIC) of the compound against Pseudomonas aeruginosa was found to be lower than that of reference drugs .
- Mechanism of Action : It is suggested that the presence of halogen substituents enhances the antibacterial effect by increasing interaction with bacterial cell membranes.
Antiviral Activity
- Dengue Virus Inhibition : The compound has been evaluated for its antiviral properties specifically against dengue virus. High-throughput screening revealed that several analogues of this compound inhibit the dengue viral polymerase (NS5 RdRp) effectively .
- Potency : The most potent derivatives exhibited submicromolar activity against all four serotypes of dengue virus in cellular models . This suggests potential therapeutic applications in treating dengue fever.
Anticancer Activity
Recent studies have indicated that 1,3,4-oxadiazole derivatives possess anticancer properties:
- Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines in vitro. Notably, it induced apoptosis in human breast cancer cells (MCF-7) and exhibited anti-proliferative effects on lung cancer cells .
- Mechanism : The proposed mechanism involves the induction of oxidative stress leading to apoptosis, as well as modulation of cell cycle regulatory proteins .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Oxadiazole vs. Thiadiazole Derivatives
- Thiadiazoles are known for insecticidal and fungicidal activities, whereas oxadiazoles are more common in optoelectronic materials due to their rigid structure .
- Oxadiazole Variants : Compound E-16m ((E)-2-(4-Methoxyphenyl)-5-(3,3,3-trifluoro-1-(thiophen-2-yl)prop-1-en-2-yl)-1,3,4-oxadiazole) shares the oxadiazole core but substitutes the trifluoromethylphenyl group with a methoxyphenyl moiety. This substitution reduces hydrophobicity (logP) compared to the target compound, impacting solubility and pharmacokinetics .
Thiophene vs. Other Aromatic Rings
- Thiophene’s electron-rich nature enhances charge-transfer properties, as seen in OLED applications (e.g., PBPOPB, a biphenyl-oxadiazole derivative) . Replacing thiophene with phenyl or pyridyl rings (e.g., (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide) introduces steric bulk and alters π-conjugation, affecting luminescence or binding kinetics .
Substituent Effects
- Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to methoxy-substituted analogs (e.g., E-16m, clogP ≈ 3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Amino and Acetamide Modifications: Compounds like 5 and 6 from incorporate dimethylaniline and acetyl groups, which improve hydrogen-bonding interactions but may introduce metabolic liabilities due to amine oxidation .
Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
